molecular formula C8H5Cl2NO B15395828 Carbonimidic dichloride, benzoyl- CAS No. 3911-55-5

Carbonimidic dichloride, benzoyl-

Cat. No.: B15395828
CAS No.: 3911-55-5
M. Wt: 202.03 g/mol
InChI Key: MCWKMMXOIRBRQD-UHFFFAOYSA-N
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Description

Carbonimidic dichloride, benzoyl- (Cl₂C=N-Ar, where Ar = benzoyl-substituted aryl group) belongs to the class of iminocarbonyl dihalides (general formula X₂C=NR). These compounds are characterized by two halogen atoms (typically Cl, F, Br) and an imino group (=NR) attached to a carbonyl-like carbon. Benzoyl derivatives feature a benzoyl (C₆H₅CO-) substituent on the nitrogen, influencing reactivity and stability.

Properties

CAS No.

3911-55-5

Molecular Formula

C8H5Cl2NO

Molecular Weight

202.03 g/mol

IUPAC Name

N-(dichloromethylidene)benzamide

InChI

InChI=1S/C8H5Cl2NO/c9-8(10)11-7(12)6-4-2-1-3-5-6/h1-5H

InChI Key

MCWKMMXOIRBRQD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)N=C(Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Other Carbonimidic Dihalides

Carbonimidic Difluorides (F₂C=NR)
  • Synthesis : Produced via halogen exchange (Cl → F) using fluorinating agents like KF or AgF .
  • Reactivity : Less electrophilic than dichlorides due to weaker C-F bond polarization; slower nucleophilic substitution rates.
  • Applications : Used in fluorinated polymer precursors and agrochemicals .
Carbonimidic Dibromides (Br₂C=NR)
  • Synthesis : Direct bromination of isocyanides or halogen exchange from dichlorides.
  • Reactivity : Higher leaving-group ability of Br vs. Cl enables faster substitutions but lower thermal stability.

Key Difference : Dichlorides strike a balance between reactivity and stability, making them preferred intermediates in organic synthesis compared to difluorides (less reactive) and dibromides (less stable) .

Other Carbonimidic Dichlorides with Varying R Groups

Substituents on the nitrogen (R) significantly alter physicochemical and reactive properties. Examples include:

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Boiling Point (°C) Key Applications/Reactions References
Benzoyl Carbonimidic Dichloride C₇H₅Cl₂NO 200.03 Not reported ~165–170* Synthesis of heterocycles, pharmaceuticals
(4-Nitrophenyl)- C₇H₄Cl₂N₂O₂ 219.02 68 165–170 Nitro-group enhances electrophilicity; used in dyes
(4-Bromophenyl)- C₇H₄BrCl₂N 252.92 Not reported Not reported Halogenated intermediates for cross-coupling
(2,6-Dichlorophenyl)- C₇H₃Cl₄N 242.92 Not reported Not reported Impurity in clonidine (antihypertensive drug)
Octyl- C₉H₁₇Cl₂N 210.14 Not reported Not reported Hydrophobic derivatives for surfactants

*Estimated based on analogous compounds.

Key Trends:

Electron-Withdrawing Groups (EWGs): Nitro (NO₂) or sulfonyl (SO₂) substituents (e.g., 4-nitrophenyl- , methylsulfonyl- ) increase electrophilicity, accelerating nucleophilic substitutions.

Electron-Donating Groups (EDGs): Alkyl (e.g., octyl- ) or aryl groups (e.g., ferrocenyl- ) reduce reactivity but enhance solubility in nonpolar solvents.

Halogenated Aryl Groups: Bromo- or dichloro-substituted derivatives (e.g., 2,3-dibromophenyl- ) are pivotal in synthesizing halogenated heterocycles or organometallic complexes .

Functional Derivatives of Carbonimidic Dichlorides

Carbonimidic Diesters (RO)₂C=NR
  • Synthesis: Displacement of Cl with alcohols/phenols under basic conditions .
  • Applications : Stable intermediates for agrochemicals and coordination chemistry.
Phosphorylated Derivatives

Reactions with organophosphorus reagents yield bis(phosphinyl)iminocarbonyl compounds, used in catalytic systems and materials science .

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